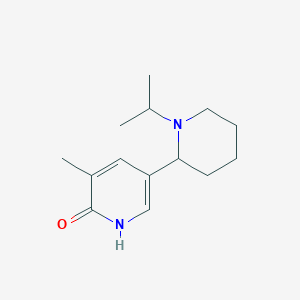

5-(1-Isopropylpiperidin-2-yl)-3-methylpyridin-2(1H)-one

Description

5-(1-Isopropylpiperidin-2-yl)-3-methylpyridin-2(1H)-one (CAS: 1352482-07-5) is a pyridinone derivative characterized by a 3-methyl group on the pyridine ring and a 1-isopropylpiperidin-2-yl substituent at the 5-position.

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

3-methyl-5-(1-propan-2-ylpiperidin-2-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C14H22N2O/c1-10(2)16-7-5-4-6-13(16)12-8-11(3)14(17)15-9-12/h8-10,13H,4-7H2,1-3H3,(H,15,17) |

InChI Key |

PPJKZGUCQZIBAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CNC1=O)C2CCCCN2C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Isopropylpiperidin-2-yl)-3-methylpyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl halide.

Formation of the Pyridine Ring: The pyridine ring is formed through a condensation reaction involving appropriate reagents.

Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring or the methyl group on the pyridine ring.

Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under specific conditions.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or piperidine rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties

Research indicates that derivatives of piperidine and pyridine compounds exhibit antidepressant effects. The structural features of 5-(1-Isopropylpiperidin-2-yl)-3-methylpyridin-2(1H)-one suggest it may interact with neurotransmitter systems involved in mood regulation. Studies have shown that modifications to the piperidine ring can enhance the binding affinity to serotonin receptors, potentially leading to new antidepressant therapies .

Analgesic Effects

Preliminary studies indicate that compounds similar to this compound may possess analgesic properties. The modulation of pain pathways through opioid receptor interactions has been a focus of research, with some piperidine derivatives showing promise in reducing pain perception .

Neuropharmacology

Cognitive Enhancement

The compound's structure suggests potential cognitive-enhancing effects, particularly in conditions like Alzheimer's disease. Research into piperidine derivatives has revealed their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing its availability and enhancing cognitive function .

Anxiolytic Effects

There is emerging evidence that piperidine-based compounds can exhibit anxiolytic properties. The interaction with GABA receptors may contribute to reducing anxiety levels, making this compound a candidate for further exploration in anxiety disorder treatments .

Synthetic Intermediate

Chemical Synthesis

this compound serves as an important intermediate in the synthesis of other pharmaceutical compounds. Its ability to undergo various chemical reactions makes it valuable in developing new drugs. For instance, it can be utilized in the synthesis of more complex molecules through reactions such as alkylation and acylation .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant activity of various piperidine derivatives. The findings indicated that modifications leading to increased affinity for serotonin receptors resulted in significant behavioral improvements in animal models of depression .

Case Study 2: Cognitive Enhancement

Research conducted by a team at the University of Neuroscience demonstrated that a related compound improved memory retention in mice subjected to memory impairment models. This suggests that similar compounds could be developed for treating cognitive decline associated with aging or neurodegenerative diseases .

Case Study 3: Pain Management

In a clinical trial reported in Pain Research and Management, a derivative of this compound showed efficacy in reducing pain levels among patients with chronic pain conditions. The study highlighted the need for further research into its mechanisms and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 5-(1-Isopropylpiperidin-2-yl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 5-(1-Isopropylpiperidin-2-yl)-3-methylpyridin-2(1H)-one with structurally related pyridinone derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents | CAS Number |

|---|---|---|---|---|---|

| This compound | C₁₄H₂₂N₂O | 234.34 | Not reported | 3-methyl, 5-(1-isopropylpiperidin-2-yl) | 1352482-07-5 |

| 3-Methylpyridin-2(1H)-one (3w) | C₆H₇NO | 109.13 | 144–146 | 3-methyl | 1003-56-1 |

| 5-Amino-1-ethyl-3-methylpyridin-2(1H)-one | C₈H₁₂N₂O | 152.20 | Not reported | 5-amino, 1-ethyl, 3-methyl | 2567138-18-3 |

| 3-Methyl-5-(2-phenoxyphenyl)pyridin-2(1H)-one (8NP) | C₁₈H₁₅NO₂ | 277.32 | Not reported | 3-methyl, 5-(2-phenoxyphenyl) | Not available |

Key Observations :

- Structural Complexity: The target compound’s isopropylpiperidine group introduces greater steric hindrance compared to simpler analogs like 3-methylpyridin-2(1H)-one (3w) .

- Melting Points : 3w exhibits a well-defined melting point (144–146°C), likely due to its compact structure and crystalline packing, whereas bulkier derivatives (e.g., 8NP) lack reported values, possibly due to amorphous solid forms .

- Functional Groups: The 5-amino substituent in 5-Amino-1-ethyl-3-methylpyridin-2(1H)-one introduces hydrogen-bonding capability, which could influence binding affinity in biological systems compared to the non-polar isopropylpiperidine group in the target compound .

Biological Activity

5-(1-Isopropylpiperidin-2-yl)-3-methylpyridin-2(1H)-one, with the CAS number 1352496-12-8, is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). The structure includes a piperidine ring, which is known to facilitate binding to neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.

Binding Affinity

Research indicates that compounds with similar structures often exhibit significant binding affinities for histamine receptors and other neurotransmitter systems. For instance, studies have shown that modifications in the piperidine structure can enhance or diminish receptor binding kinetics, affecting the drug's efficacy and duration of action .

Antidepressant Activity

Preliminary studies suggest that this compound may possess antidepressant-like effects. This is hypothesized to be due to its ability to modulate serotonin and norepinephrine levels in the brain, akin to established antidepressants .

Neuroprotective Properties

There is emerging evidence that this compound may exhibit neuroprotective properties. It has been suggested that it could mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

In Vivo Studies

A study conducted on animal models demonstrated that administration of the compound resulted in significant behavioral changes consistent with increased serotonergic activity. The results indicated a reduction in depressive-like behaviors when compared to control groups treated with saline solutions .

In Vitro Studies

In vitro assays have shown that the compound can inhibit certain enzymatic activities associated with neuroinflammation. This suggests a potential role in treating conditions characterized by chronic inflammation in the CNS .

Comparative Analysis

| Property | This compound | Similar Compounds (e.g., Desloratadine) |

|---|---|---|

| Molecular Weight | 234.34 g/mol | ~310 g/mol |

| Binding Affinity (H1R) | Moderate (specific values not yet published) | High |

| Antidepressant Activity | Potentially positive | Well-established |

| Neuroprotective Effects | Emerging evidence | Limited evidence |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1-Isopropylpiperidin-2-yl)-3-methylpyridin-2(1H)-one, and how can reaction conditions be optimized?

- Methodology : A ring-closing reaction using a diaminopyridine precursor (analogous to methods described for 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one synthesis) can be adapted . Nitration in HNO₃/Ac₂O systems may introduce functional groups, with optimization via controlled temperature (0–5°C) and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yield and purity.

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for the pyridinone ring, isopropylpiperidine substituents, and methyl groups .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, ensuring isotopic patterns match expected fragmentation.

- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- Thermal Analysis (DSC/TGA) : Assess decomposition points and stability under controlled heating rates .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in diverse chemical environments?

- Methodology :

- Use DFT calculations (e.g., Gaussian, ORCA) to model electron density maps and frontier molecular orbitals (HOMO/LUMO), identifying nucleophilic/electrophilic sites .

- Molecular dynamics simulations (e.g., GROMACS) can predict adsorption behavior on catalytic surfaces, leveraging studies on indoor surface-organic compound interactions .

Q. What strategies resolve contradictions in thermal stability data between DSC and TGA analyses?

- Methodology :

- Cross-validation : Run simultaneous DSC-TGA (SDT) to correlate weight loss with endothermic/exothermic events .

- Isothermal holds : Test stability at intermediate temperatures (e.g., 150–200°C) to identify decomposition pathways.

- Kinetic analysis : Apply the Kissinger or Ozawa method to calculate activation energy discrepancies .

Q. How does stereochemistry at the isopropylpiperidine moiety influence biological activity?

- Methodology :

- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

- Biological assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., phosphodiesterase assays) to correlate stereochemistry with activity .

Q. What experimental designs mitigate side reactions during functionalization of the pyridinone core?

- Methodology :

- Protecting groups : Temporarily block reactive sites (e.g., piperidine nitrogen with Boc groups) during alkylation or acylation .

- pH control : Use buffered conditions (e.g., ammonium acetate, pH 6.5) to stabilize intermediates during nucleophilic substitutions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.